molecular formula C7H7ClO2S B042831 p-Toluenesulfonyl chloride CAS No. 98-59-9

p-Toluenesulfonyl chloride

Cat. No. B042831
CAS RN: 98-59-9
M. Wt: 190.65 g/mol
InChI Key: YYROPELSRYBVMQ-UHFFFAOYSA-N
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Patent
US08258158B2

Procedure details

In analogy to example 36 step A) the desired racemic mixture of (2S,4S)-1-(toluene-4-sulfonyl)-piperidine-2,4-dicarboxylic acid 4-methyl ester and (2R,4R)-1-(toluene-4-sulfonyl)-piperidine-2,4-dicarboxylic acid 4-methyl ester (0.35 g) was obtained from the reaction of a racemic mixture of (2S,4S)-piperidine-2,4-dicarboxylic acid 4-methyl ester hydrochloride and (2R,4R)-piperidine-2,4-dicarboxylic acid 4-methyl ester hydrochloride (0.3 g) with 4-methyl-benzenesulfonyl chloride (0.294 g) as a white solid. MS (ESI): 342.06 (MH+).
Name
(2S,4S)-piperidine-2,4-dicarboxylic acid 4-methyl ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2S,4S)-1-(toluene-4-sulfonyl)-piperidine-2,4-dicarboxylic acid 4-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C@H:5]1[CH2:10][CH2:9][N:8]([S:11]([C:14]2[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=2)(=[O:13])=[O:12])[C@H:7]([C:21]([OH:23])=[O:22])[CH2:6]1)=[O:4].[ClH:24].[CH3:25][O:26][C:27]([C@H:29]1[CH2:34][CH2:33][NH:32][C@H:31]([C:35]([OH:37])=[O:36])[CH2:30]1)=[O:28]>>[CH3:1][O:2][C:3]([C@@H:5]1[CH2:10][CH2:9][N:8]([S:11]([C:14]2[CH:15]=[CH:16][C:17]([CH3:20])=[CH:18][CH:19]=2)(=[O:12])=[O:13])[C@@H:7]([C:21]([OH:23])=[O:22])[CH2:6]1)=[O:4].[ClH:24].[CH3:25][O:26][C:27]([C@@H:29]1[CH2:34][CH2:33][NH:32][C@@H:31]([C:35]([OH:37])=[O:36])[CH2:30]1)=[O:28].[CH3:20][C:17]1[CH:18]=[CH:19][C:14]([S:11]([Cl:24])(=[O:13])=[O:12])=[CH:15][CH:16]=1 |f:1.2,4.5|

Inputs

Step One
Name
(2S,4S)-piperidine-2,4-dicarboxylic acid 4-methyl ester hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC(=O)[C@@H]1C[C@H](NCC1)C(=O)O
Step Two
Name
(2S,4S)-1-(toluene-4-sulfonyl)-piperidine-2,4-dicarboxylic acid 4-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)[C@@H]1C[C@H](N(CC1)S(=O)(=O)C1=CC=C(C=C1)C)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)[C@H]1C[C@@H](N(CC1)S(=O)(=O)C1=CC=C(C=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
Name
Type
product
Smiles
Cl.COC(=O)[C@H]1C[C@@H](NCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.294 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.